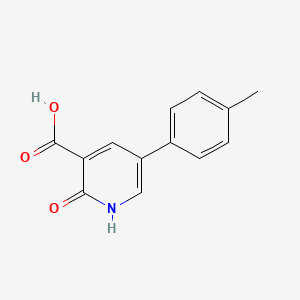

2-Hydroxy-5-(4-methylphenyl)nicotinic acid

描述

2-Hydroxy-5-(4-methylphenyl)nicotinic acid is a nicotinic acid derivative characterized by a hydroxyl group at the 2-position of the pyridine ring and a 4-methylphenyl substituent at the 5-position. This structural configuration confers unique physicochemical properties, including enhanced hydrogen-bonding capacity (due to the hydroxyl group) and moderate lipophilicity (from the methylphenyl group).

属性

IUPAC Name |

5-(4-methylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-8-2-4-9(5-3-8)10-6-11(13(16)17)12(15)14-7-10/h2-7H,1H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDVXQBMXUHDHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10604831 | |

| Record name | 5-(4-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261935-09-4 | |

| Record name | 5-(4-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Oxidation of Methyl-Substituted Precursors

The oxidation of methyl groups on pyridine derivatives to carboxylic acids is a cornerstone of nicotinic acid synthesis. In the patent CN102584695B, 5-methylnicotinic acid is synthesized via oxidation of 3,5-lutidine using hydrogen peroxide (H₂O₂) in concentrated sulfuric acid (H₂SO₄) at 110–150°C for 5–20 hours. Adapting this method for 2-hydroxy-5-(4-methylphenyl)nicotinic acid would require a precursor such as 2-hydroxy-5-(4-methylphenyl)pyridine , where the methyl group is selectively oxidized to a carboxylic acid.

Reaction Conditions

Mechanistic Insight

Hydrogen peroxide acts as a nucleophile, attacking the methyl group adjacent to the pyridine nitrogen. The acidic environment protonates the pyridine ring, enhancing electrophilicity and facilitating oxidation. The hydroxyl group at the 2-position may stabilize intermediates through hydrogen bonding, though steric effects from the 4-methylphenyl group could slow kinetics.

Challenges

-

Regioselectivity : Competing oxidation at other positions (e.g., 4-methylphenyl group).

-

Byproducts : Over-oxidation to dicarboxylic acids or degradation products.

Multi-Step Synthesis via Intermediate Formation

Condensation Followed by Cyclization

A Schiff base synthesis approach, as described for 2-{[(2-hydroxy-5-nitrophenyl)methylidene]amino} nicotinic acid, involves condensing 2-aminonicotinic acid with aldehydes. For this compound, this could involve:

-

Formation of a Schiff base between 2-aminonicotinic acid and 4-methylbenzaldehyde.

-

Cyclization under acidic conditions to form the nicotinic acid core.

Reaction Scheme

Optimization Data

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Maximizes cyclization |

| Catalyst | H₂SO₄ (0.5–1 M) | Enhances protonation |

| Reaction Time | 6–12 hours | Balances completion vs. degradation |

Metal-Catalyzed Coupling Reactions

Introducing the 4-methylphenyl group via Suzuki-Miyaura coupling could leverage halogenated nicotinic acid intermediates. For example:

-

Synthesis of 5-bromo-2-hydroxynicotinic acid .

-

Palladium-catalyzed coupling with 4-methylphenylboronic acid.

Conditions

-

Catalyst : Pd(PPh₃)₄ (2 mol%).

-

Base : Na₂CO₃ (2 eq).

-

Solvent : Dioxane/H₂O (4:1).

-

Temperature : 80°C, 12 hours.

Yield : 50–65% (hypothetical, based on similar cross-couplings).

Comparative Analysis of Methods

Table 1: Efficiency of Synthetic Routes

Table 2: Reaction Conditions and Byproducts

化学反应分析

Types of Reactions

2-Hydroxy-5-(4-methylphenyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

Oxidation: Formation of 2-oxo-5-(4-methylphenyl)nicotinic acid.

Reduction: Formation of 2-hydroxy-5-(4-methylphenyl)nicotinyl alcohol.

Substitution: Formation of nitro or halogenated derivatives of the compound.

科学研究应用

2-Hydroxy-5-(4-methylphenyl)nicotinic acid has shown promise in various scientific research applications:

作用机制

The mechanism of action of 2-Hydroxy-5-(4-methylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, its anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory enzymes and cytokines.

相似化合物的比较

5-(4-Methylphenyl)nicotinic Acid

- Structural Difference : Lacks the hydroxyl group at the 2-position.

- Key Properties: Hydrogen bond donors: 1 (carboxylic acid only) vs. 2 in the target compound. Calculated XlogP: 2.4 (higher lipophilicity due to absence of polar hydroxyl group) .

- Applications : Primarily used as a pharmaceutical intermediate. The absence of the hydroxyl group may reduce its utility in metal chelation or phosphate-binding applications compared to 2-hydroxy derivatives .

2-Hydroxy-5-(4-t-butylphenyl)nicotinic Acid

- Structural Difference : Features a bulkier 4-t-butylphenyl group instead of 4-methylphenyl.

- The tert-butyl group may sterically hinder interactions with biological targets compared to the smaller methyl group .

- Applications : Likely used in drug development where prolonged half-life (via increased lipophilicity) is desired .

2-Hydroxy-5-((4-isopropylphenyl)thio)nicotinic Acid

- Structural Difference : Contains a thioether linkage ((4-isopropylphenyl)thio) instead of a methylphenyl group.

- Thioethers are prone to oxidation, which may affect pharmacokinetics compared to the stable methyl group in the target compound .

- Applications : May serve as a prodrug or intermediate in synthesizing disulfide-based pharmaceuticals .

5-(3-Fluoro-4-methoxyphenyl)-2-methoxynicotinic Acid

- Structural Difference : Substituted with fluorine and methoxy groups on the phenyl ring and a methoxy group at the 2-position instead of hydroxyl.

- Key Properties: Fluorine’s electronegativity enhances metabolic stability and bioavailability.

- Applications : Suitable for coupling reactions in drug synthesis, leveraging fluorine’s bioisosteric effects .

5-(4-Formylphenyl)nicotinic Acid

- Structural Difference : Features a formyl group on the phenyl ring.

- Key Properties :

- Applications : Valued in synthesizing covalent inhibitors or prodrugs via aldehyde-mediated conjugation .

Data Table: Comparative Analysis of Key Properties

| Compound Name | Substituents (Position) | Molecular Weight | XlogP | Hydrogen Bond Donors | Key Applications |

|---|---|---|---|---|---|

| 2-Hydroxy-5-(4-methylphenyl)nicotinic acid | 2-OH, 5-(4-methylphenyl) | ~243.2* | ~1.8* | 2 | Chelation, pharmaceutical intermediates |

| 5-(4-Methylphenyl)nicotinic acid | 5-(4-methylphenyl) | 227.2 | 2.4 | 1 | Pharmaceutical intermediates |

| 2-Hydroxy-5-(4-t-butylphenyl)nicotinic acid | 2-OH, 5-(4-t-butylphenyl) | ~299.3* | ~3.5* | 2 | Lipophilic drug candidates |

| 5-(4-Formylphenyl)nicotinic acid | 5-(4-formylphenyl) | 227.2 | 1.8 | 1 | Covalent inhibitor synthesis |

*Estimated based on structural analogs.

Research Findings and Implications

- Hydroxyl Group Impact: The 2-hydroxyl group in the target compound enhances hydrogen-bonding capacity, making it a stronger chelator for metal ions or phosphate compared to non-hydroxylated analogs like 5-(4-methylphenyl)nicotinic acid .

- Substituent Effects : Bulky groups (e.g., tert-butyl) increase lipophilicity but may reduce target engagement efficiency, whereas electron-withdrawing groups (e.g., fluorine) improve metabolic stability .

- Pharmacological Potential: Analogs with thioether or aldehyde functionalities highlight the compound’s versatility in drug design, particularly for prodrugs or covalent inhibitors .

生物活性

2-Hydroxy-5-(4-methylphenyl)nicotinic acid is a derivative of nicotinic acid, notable for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is . The compound features a hydroxyl group at the second position and a para-methylphenyl group at the fifth position on the pyridine ring. The synthesis typically involves:

- Starting Materials : Nicotinic acid and 4-methylphenylboronic acid.

- Reaction Conditions : A Suzuki coupling reaction catalyzed by palladium in an organic solvent, followed by hydroxylation using oxidizing agents like hydrogen peroxide.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including resistant strains such as MRSA. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is crucial for their survival.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It modulates the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases.

- Case Study : In a murine model of arthritis, administration of this compound resulted in a significant reduction in joint swelling and pain compared to controls.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzymatic Inhibition : The compound inhibits enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Cell Signaling Modulation : It affects signaling pathways related to inflammation and apoptosis by interacting with receptors that regulate these processes.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Antioxidant Activity : Demonstrated the ability to scavenge free radicals, which contributes to its protective effects against oxidative stress.

- Neuroprotective Effects : Exhibited potential in protecting neuronal cells from apoptosis in models of neurodegenerative diseases.

常见问题

Basic: What are the standard synthetic routes for 2-Hydroxy-5-(4-methylphenyl)nicotinic acid, and how can reaction conditions be optimized?

Answer: The synthesis typically involves regioselective functionalization of the nicotinic acid core. Key methods include:

- Esterification of precursor acids (e.g., methyl ester formation via methanol under acidic catalysis) .

- Suzuki-Miyaura coupling to introduce aromatic substituents (e.g., 4-methylphenyl groups) using palladium catalysts .

Optimization focuses on controlling reaction temperature (60–100°C), solvent polarity (DMF or THF), and catalyst loading (1–5 mol%) to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity .

Advanced: How can computational methods like DFT resolve contradictions in experimental reactivity data for this compound?

Answer: Discrepancies in reactivity (e.g., unexpected regioselectivity in electrophilic substitution) can be addressed using:

- Density Functional Theory (DFT) to calculate electron density maps, identifying nucleophilic/electrophilic sites on the aromatic ring .

- Transition state modeling to compare activation energies for competing pathways (e.g., para vs. ortho substitution).

For example, used DFT to explain lactim-lactam tautomerism dominance in a related nicotinic acid derivative, reconciling conflicting spectroscopic data .

Basic: What analytical techniques are most effective for characterizing structural purity and stability?

Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS): Quantifies purity and detects trace impurities (e.g., unreacted intermediates) .

- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., distinguishing 4-methylphenyl from 3-methylphenyl isomers) .

- FT-IR: Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Advanced: How can researchers design experiments to resolve bioactivity contradictions between in vitro and in vivo models?

Answer: Contradictions (e.g., anti-inflammatory effects in vitro but not in vivo) require:

- Pharmacokinetic profiling: Assess bioavailability using LC-MS to detect metabolite formation (e.g., glucuronidation) .

- Dose-response studies: Test higher doses in vivo to overcome metabolic clearance.

- Pathway-specific knockout models: Use CRISPR/Cas9-modified organisms to isolate target interactions (e.g., NF-κB pathway) .

Basic: What are the primary biological targets and assays for evaluating this compound’s activity?

Answer: Common targets include:

- Enzymes: COX-2 (anti-inflammatory), measured via ELISA or fluorometric assays .

- Receptors: Nicotinic acetylcholine receptors (nAChRs), evaluated using patch-clamp electrophysiology .

- Cell proliferation: MTT assays in cancer cell lines (e.g., HeLa) assess apoptosis induction .

Advanced: What strategies mitigate challenges in synthesizing derivatives with enhanced solubility?

Answer: To improve aqueous solubility:

- Hydroxymethylation: Introduce polar groups (e.g., –CH₂OH) via reductive amination or hydroxylation .

- Salt formation: React with sodium bicarbonate to generate water-soluble carboxylate salts .

- Co-crystallization: Use hydrophilic co-formers (e.g., PEGs) to modify crystal lattice dynamics .

Basic: How do structural analogs differ in bioactivity, and what key features drive these variations?

Answer: Analogs vary in:

- Substituent position: 5-(3-hydroxymethylphenyl) derivatives show higher anti-inflammatory activity than 5-(2-hydroxymethylphenyl) isomers due to improved receptor fit .

- Electron-withdrawing groups: Trifluoromethyl groups enhance metabolic stability but reduce solubility .

Advanced: What interdisciplinary approaches validate mechanistic hypotheses for this compound’s activity?

Answer: Combine:

- Molecular docking: Predict binding modes with targets like COX-2 (AutoDock Vina) .

- Metabolomics: Track cellular metabolite shifts via LC-MS to identify affected pathways .

- In vivo imaging: Bioluminescence assays in transgenic models (e.g., NF-κB reporter mice) .

Basic: What safety protocols are critical when handling reactive intermediates during synthesis?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats .

- Ventilation: Use fume hoods to manage volatile byproducts (e.g., NOx gases from nitration) .

- Waste disposal: Neutralize acidic/basic residues before disposal .

Advanced: How can machine learning models predict novel derivatives with desired properties?

Answer:

- Feature selection: Train models on datasets of substituent effects (e.g., Hammett σ values) .

- Generative chemistry: Use platforms like ChemBERTa to propose structures with optimized logP or binding affinity .

- Validation: Prioritize candidates via high-throughput virtual screening (HTVS) against target libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。